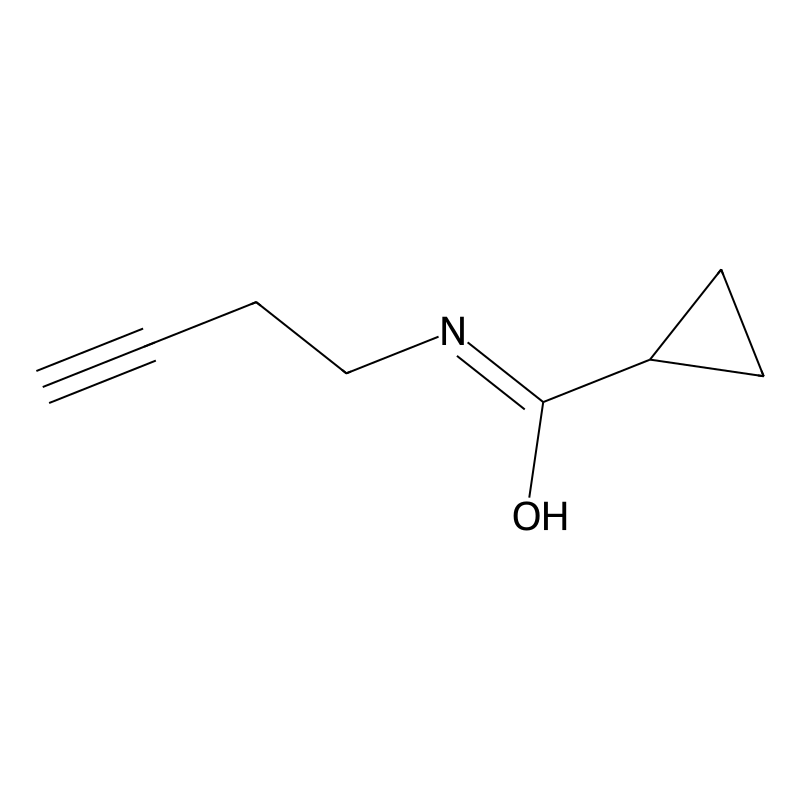

N-(but-3-yn-1-yl)cyclopropanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(but-3-yn-1-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane structure combined with a but-3-yn-1-yl substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its distinct chemical properties. The molecular formula of N-(but-3-yn-1-yl)cyclopropanecarboxamide is CHNO, and it features a cyclopropane ring, which is a three-membered carbon structure, attached to an amide functional group.

There is no known biological function or mechanism of action for N-(but-3-yn-1-yl)cyclopropanecarboxamide. Due to its synthetic nature, it's unlikely to have a well-defined biological role.

As with any new compound, proper safety precautions should be taken when handling N-(but-3-yn-1-yl)cyclopropanecarboxamide. Specific hazard data is not available, but some general considerations based on the functional groups can be made:

- Alkynes: Alkynes are known to be weakly acidic and can react with some metals. They can also be flammable.

- Amides: Amides can be irritating and may cause harm if inhaled or ingested.

Always consult a safety data sheet (SDS) if handling this compound becomes necessary. In the absence of a specific SDS, treat the compound with caution and follow general laboratory safety protocols for handling organic chemicals.

Limitations and Future Research

The analysis presented here is based on the chemical structure of N-(but-3-yn-1-yl)cyclopropanecarboxamide and general knowledge of the functional groups it possesses. There is a lack of specific scientific research available on this particular molecule.

Future research directions could involve:

- Experimental determination of the physical and chemical properties of the compound.

- Exploration of its reactivity in various organic synthesis reactions.

- Investigation of potential applications in medicinal chemistry or material science.

Organic Synthesis:

N-(but-3-yn-1-yl)cyclopropanecarboxamide possesses a functional group combination (alkyne, amide) that can be valuable in organic synthesis. The alkyne moiety can participate in various reactions such as click chemistry, Sonogashira coupling, and Glaser coupling for the construction of complex molecules. [, ] The amide group can undergo further functionalization reactions for targeted molecule design.

Medicinal Chemistry:

The introduction of the alkyne functionality into cyclopropane-based scaffolds has shown potential for medicinal chemistry applications. The rigid cyclopropane ring can restrict conformational flexibility, leading to molecules with improved target binding affinity. The alkyne group can serve as a versatile linker for attaching various pharmacophores, potentially leading to novel bioactive compounds. [, ]

Material Science:

Alkynes are known for their ability to undergo polymerization reactions. N-(but-3-yn-1-yl)cyclopropanecarboxamide could potentially be used as a building block for the synthesis of new polymeric materials with unique properties. The cyclopropane ring can introduce rigidity and control the overall architecture of the polymer, while the amide group can influence interactions between polymer chains. [, ]

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

- Substitution: The but-3-yn-1-yl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as halides or amines.

The biological activity of N-(but-3-yn-1-yl)cyclopropanecarboxamide is linked to its ability to interact with specific molecular targets. Its unique structure allows it to bind to enzymes or receptors, potentially modulating their activity. The specific biological effects depend on the context of use, including therapeutic applications where it may exhibit anti-inflammatory or anticancer properties.

The synthesis of N-(but-3-yn-1-yl)cyclopropanecarboxamide typically involves the reaction between cyclopropanecarboxylic acid and but-3-yn-1-amine. This reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The synthesis generally requires an inert atmosphere (e.g., nitrogen or argon) and solvents like dichloromethane or tetrahydrofuran to ensure optimal reaction conditions.

N-(but-3-yn-1-yl)cyclopropanecarboxamide has several applications in research and industry:

- Medicinal Chemistry: The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

- Organic Synthesis: It serves as an intermediate in various organic synthesis processes due to its reactivity and ability to undergo further transformations.

N-(but-3-yn-1-yl)cyclopropanecarboxamide can be compared with several structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclopropanecarboxamide | Lacks the but-3-yn-1-y group | Different reactivity and biological properties |

| N-(but-3-yn-1-y)acetamide | Contains an acetamide group | Variations in reactivity due to different functional groups |

| N-(but-3-yn-1-y)benzamide | Features a benzamide group | Exhibits distinct biological activities due to aromaticity |

N-(but-3-yn-1-y)cyclopropanecarboxamide stands out due to its combination of a cyclopropane ring and a but-3-yne substituent, which imparts unique chemical and biological properties that are valuable in various research contexts.